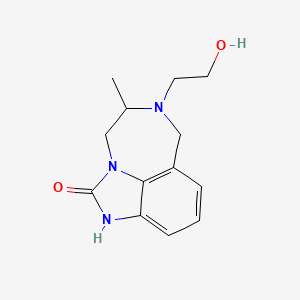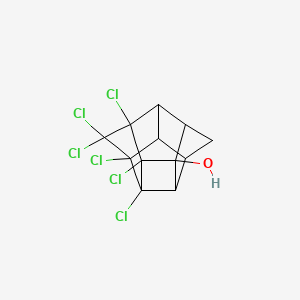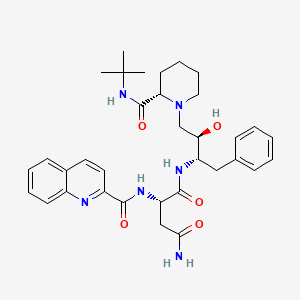
2,2'-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride is a complex organic compound that features a unique structure combining pyridine rings, chlorine atoms, and a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride typically involves multiple steps. One common approach is to start with the chlorination of pyridine derivatives, followed by the introduction of the disulfide linkage through a series of nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride involves its ability to interact with biological molecules through its disulfide linkage and pyridine rings. The disulfide bond can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. The chlorine atoms on the pyridine rings can also participate in electrophilic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(5-nitropyridine): An aromatic disulfide used as a selective reagent for the detection of thiols.
Bis(5-nitro-2-pyridyl) disulfide: Another disulfide compound with applications in biochemical assays.
Uniqueness
2,2’-(Dithiobis(ethyleneiminotrimethyleneoxy))bis(5-chloropyridine) dihydrochloride is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form reversible covalent bonds with thiol groups makes it particularly valuable in biological research and therapeutic development.
Properties
CAS No. |
41287-63-2 |
|---|---|
Molecular Formula |
C20H30Cl4N4O2S2 |
Molecular Weight |
564.4 g/mol |
IUPAC Name |
3-(5-chloropyridin-2-yl)oxy-N-[2-[2-[3-(5-chloropyridin-2-yl)oxypropylamino]ethyldisulfanyl]ethyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H28Cl2N4O2S2.2ClH/c21-17-3-5-19(25-15-17)27-11-1-7-23-9-13-29-30-14-10-24-8-2-12-28-20-6-4-18(22)16-26-20;;/h3-6,15-16,23-24H,1-2,7-14H2;2*1H |
InChI Key |
ZDLVTABGUOVWRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCCCNCCSSCCNCCCOC2=NC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-dihydroxy-11-methoxy-11-methyl-2,6,12-trioxatricyclo[6.4.0.01,5]dodecan-7-one](/img/structure/B12797390.png)

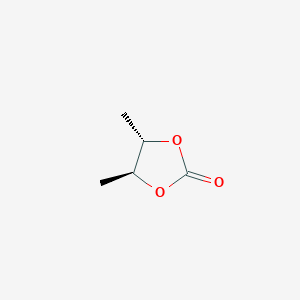
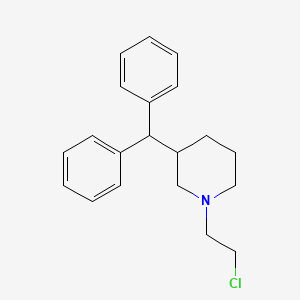
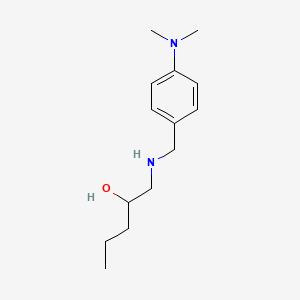
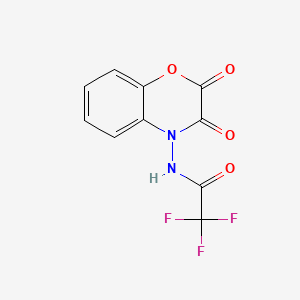
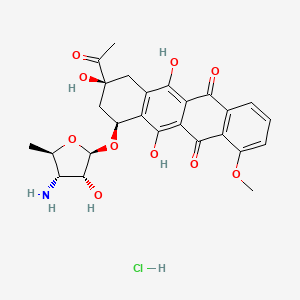
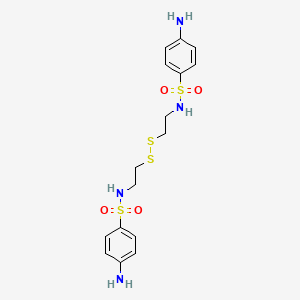

![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
